D-Mannose

Description

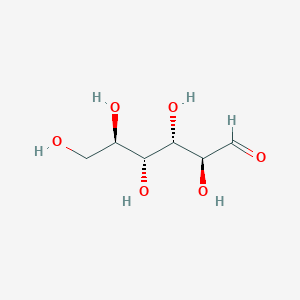

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QTVWNMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337491 | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-26-7, 31103-86-3, 3458-28-4 | |

| Record name | D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pretreatment and Separation

SSL undergoes ultrafiltration to remove high-molecular-weight lignosulfonates, yielding a permeate enriched in this compound derivatives. Subsequent oxidation with hydrogen peroxide (H₂O₂) at 30–80 wt.-% dry matter content converts impurities into sulfate ions, which are precipitated and removed.

Crystallization and Purification

The purified mixture is crystallized under controlled conditions to isolate this compound derivatives. Sodium or potassium sulfate is introduced to facilitate anion exchange, enhancing yield and purity. This method is scalable but requires precise control over reaction parameters, such as temperature and oxidant concentration.

Table 1: Key Parameters for Industrial-Scale Extraction

| Parameter | Specification |

|---|---|

| Feedstock | Spent sulfite liquor (SSL) |

| Oxidant | H₂O₂ (0.1–5 wt.%) |

| Dry Matter Content | 30–80 wt.% |

| Crystallization Agent | Na₂SO₄ or K₂SO₄ |

| Yield | Not explicitly reported |

One-Pot Polymerization and Depolymerization

A novel one-pot synthesis method simplifies the production of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal by combining polymerization and depolymerization steps. This approach avoids intermediate purification, reducing costs and time.

Reaction Setup

This compound (30 g) and citric acid (0.9 g) are heated to 155°C under negative pressure (−0.1 MPa) for 30 minutes. Water vapor is continuously removed, driving the reaction toward polymerization. The resulting poly-D-mannose is then hydrolyzed in deionized water.

Dialysis and Lyophilization

The hydrolyzed product is dialyzed (MWCO 500 Da) for four days to remove low-molecular-weight impurities. Lyophilization yields pure (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal with a total sugar content exceeding 95%.

Table 2: One-Pot Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 155°C |

| Pressure | −0.1 MPa |

| Catalyst | Citric acid (3 wt.%) |

| Dialysis Duration | 96 hours |

| Purity | >95% (post-lyophilization) |

Chemical Synthesis from D-Glucose Derivatives

A multi-step synthesis route starting from D-glucose enables precise stereochemical control. Nitrous acid deamination of 2-amino-2-deoxy-D-glucose generates 2,5-anhydro-D-mannose, which is further functionalized.

Deamination and Acetylation

2-Amino-2-deoxy-D-glucose is treated with nitrous acid (HNO₂), yielding 2,5-anhydro-D-mannose. Subsequent acetylation with acetic anhydride protects hydroxyl groups, forming tri-O-acetyl-2,5-anhydro-D-mannose.

Reduction and Deprotection

The acetylated intermediate undergoes reduction with sodium borohydride (NaBH₄) to stabilize the aldehyde group. Acidic hydrolysis removes acetyl groups, yielding (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.

Table 3: Synthetic Route from D-Glucose

| Step | Reagents/Conditions |

|---|---|

| Deamination | HNO₂, 0–5°C, 2 hours |

| Acetylation | Ac₂O, pyridine, 24 hours |

| Reduction | NaBH₄, ethanol, 12 hours |

| Deprotection | HCl (1M), 60°C, 6 hours |

Enzymatic Biosynthesis

Although less commonly employed, enzymatic methods offer stereospecificity. Phosphomannose isomerase catalyzes the conversion of fructose-6-phosphate to mannose-6-phosphate, which is dephosphorylated to yield (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. However, this method is limited by enzyme availability and low throughput.

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions: D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

Reagents and Conditions: D-glucose can be oxidized using mild oxidizing agents like bromine water or strong oxidizing agents like nitric acid.

Major Products: Oxidation of D-glucose with bromine water produces gluconic acid, while oxidation with nitric acid yields glucaric acid.

Reduction:

Reagents and Conditions: D-glucose can be reduced using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products: Reduction of D-glucose results in the formation of sorbitol, a sugar alcohol.

Substitution:

Reagents and Conditions: D-glucose can undergo substitution reactions with various reagents, such as acetic anhydride or benzoyl chloride, under acidic or basic conditions.

Major Products: Substitution reactions yield derivatives like glucose pentaacetate or glucose pentabenzoate.

Scientific Research Applications

D-glucose has numerous scientific research applications across various fields:

Chemistry:

- D-glucose is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

Biology:

- It serves as a primary energy source for cells and is used in studies related to cellular metabolism, glycolysis, and the citric acid cycle.

Medicine:

- D-glucose is used in medical diagnostics, such as glucose tolerance tests, to assess an individual’s ability to metabolize glucose.

- It is also used in intravenous solutions to provide energy to patients who cannot consume food orally.

Industry:

- D-glucose is used in the food and beverage industry as a sweetener and a fermentation substrate for the production of ethanol and other biofuels.

Mechanism of Action

D-glucose can be compared with other similar compounds, such as D-fructose and D-galactose:

D-fructose:

- D-fructose is a ketohexose with the same molecular formula as D-glucose but differs in the arrangement of atoms. It is commonly found in fruits and honey and is used as a sweetener in the food industry.

D-galactose:

- D-galactose is an aldohexose similar to D-glucose but differs in the configuration of the hydroxyl group on the fourth carbon atom. It is a component of lactose, the sugar found in milk.

Uniqueness of D-glucose:

- D-glucose is unique due to its central role in cellular metabolism and its widespread occurrence in nature. It is the primary energy source for most living organisms and is involved in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Mannose is a stereoisomer of other aldohexoses such as D-Glucose and D-Galactose, differing in the spatial arrangement of hydroxyl groups. Below is a detailed comparison of these compounds:

Table 1: Structural and Functional Comparison of Aldohexoses

Key Differences:

Stereochemistry: this compound differs from D-Glucose at C2 (S vs. R) and from D-Galactose at C4 (R vs. S). These variations significantly alter their physical properties and biological interactions. For example, this compound’s C2(S) configuration reduces its sweetness compared to D-Glucose .

Biological Functions: D-Glucose is central to glycolysis and energy production, while this compound is critical in glycosylation processes and immune responses. D-Galactose, when combined with glucose, forms lactose .

Chemical Reactivity: D-Glucose cannot form stable complexes with Ca²⁺ due to unfavorable steric arrangements , whereas this compound’s hydroxyl group orientation allows weak interactions with metal ions. D-Galactose participates in Ca²⁺-dependent processes during lactose digestion .

Synthesis: this compound is synthesized via stereoselective methods, such as the Mitsunobu reaction, which retains configurations at specific carbons . In contrast, D-Glucose is biosynthesized via photosynthesis and glycolysis.

Biological Activity

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-arabinose, is a sugar that plays a significant role in various biological processes. It is a pentose monosaccharide that is structurally characterized by five hydroxyl groups attached to a six-carbon chain. This compound is not only vital in plant and bacterial metabolism but also has potential therapeutic applications due to its biological activities.

Chemical Structure and Properties

- Molecular Formula : C6H12O6

- Molecular Weight : 180.18 g/mol

- Solubility : Highly soluble in water due to the presence of multiple hydroxyl groups.

1. Metabolic Role

D-arabinose is involved in the metabolism of carbohydrates and is a precursor for various biochemical pathways. It can influence energy production in cells and play a role in the synthesis of nucleic acids.

2. Antioxidant Properties

Research indicates that D-arabinose exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for preventing cellular damage associated with aging and various diseases .

3. Anti-inflammatory Effects

Studies have shown that D-arabinose may modulate inflammatory responses. It has been observed to downregulate pro-inflammatory cytokines in certain experimental models, suggesting potential applications in treating inflammatory diseases .

4. Blood Sugar Regulation

D-arabinose has been noted for its ability to modulate blood sugar levels. It may enhance insulin sensitivity and improve glucose uptake in muscle cells, making it a candidate for managing conditions like diabetes .

Table 1: Summary of Biological Activities

Case Study: Effects on Diabetes Management

In a clinical study involving diabetic patients, supplementation with D-arabinose resulted in improved glycemic control. Patients exhibited lower fasting blood glucose levels and improved HbA1c values after consistent intake over three months. This highlights the potential of D-arabinose as a dietary supplement for diabetes management .

Commercial Applications

D-arabinose is utilized in various industries:

- Pharmaceuticals : As a chiral building block for drug synthesis.

- Food Industry : Used as a sweetener and flavor enhancer.

- Biotechnology : Potential applications in developing functional foods and nutraceuticals.

Future Research Directions

Further investigations are warranted to explore:

- The detailed mechanisms by which D-arabinose exerts its biological effects.

- Potential synergistic effects when combined with other compounds.

- The development of derivatives with enhanced bioactivity or stability.

Q & A

Q. How is the absolute configuration of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal determined experimentally?

- Methodological Answer : The absolute configuration is confirmed via X-ray crystallography of single crystals, which provides unambiguous spatial arrangement of chiral centers. For solution-state analysis, NMR with chiral derivatizing agents (e.g., Mosher’s acid) is employed to assign stereochemistry. Computational methods, such as density functional theory (DFT) , can validate experimental data by comparing calculated and observed optical rotations or NMR shifts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify hydroxyl and aldehyde protons, while 2D techniques (COSY, HSQC) resolve overlapping signals in the carbohydrate backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₆H₁₂O₆; exact mass 180.0634).

- Infrared (IR) Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and aldehyde (~2820 cm⁻¹) functional groups.

Structural validation requires cross-referencing with databases like PubChem or IUPAC guidelines .

Q. What are the challenges in synthesizing enantiomerically pure (2S,3S,4R,5R)-pentahydroxyhexanal?

- Methodological Answer : Enantiomeric purity is achieved via asymmetric catalysis (e.g., Sharpless dihydroxylation) or enzymatic resolution (e.g., using aldolases). Key challenges include minimizing epimerization during synthesis and ensuring anhydrous conditions to prevent cyclization into pyranose/furanose forms. Chromatographic purification (HPLC with chiral columns) is critical .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store at -80°C under inert atmosphere (argon/nitrogen) to avoid oxidation of the aldehyde group. For short-term use, -20°C is acceptable. Lyophilization stabilizes the compound for long-term storage. Avoid aqueous solutions unless buffered at neutral pH to prevent hemiacetal formation .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in glycosylation reactions compared to D-glucose?

- Methodological Answer : The C2 and C3 stereochemistry (S,S vs. R,S in glucose) alters nucleophilic attack trajectories, affecting glycosidic bond formation. Kinetic studies using polarimetry or HPLC show that D-mannose (open-chain form) reacts 2–3× slower than D-glucose due to steric hindrance from axial hydroxyl groups. Computational models (MD simulations) predict transition-state geometries .

Q. How can contradictions between kinetic and thermodynamic product distributions during synthesis be resolved?

- Methodological Answer : Use time-resolved NMR to monitor reaction intermediates. For example, under acidic conditions, the open-chain form predominates (kinetic product), while basic conditions favor cyclic hemiacetals (thermodynamic product). Adjusting solvent polarity (e.g., DMSO vs. water) and temperature modulates equilibria .

Q. What advanced techniques quantify trace amounts of this compound in biological matrices?

Q. How does the open-chain form interact with proteins compared to its cyclic analogs?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal weaker binding affinity (KD ~10⁻⁴ M) for lectins compared to cyclic forms due to reduced conformational rigidity. Molecular docking simulations highlight hydrogen bonding differences at the aldehyde vs. hemiacetal oxygen .

Q. What computational models predict its conformational behavior in solution?

Q. How do isotopic labeling studies elucidate its metabolic flux in cellular pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.